Cas no 55331-29-8 (1H-2-Benzoxacyclotetradecin-1-one,3,4,5,6,7,8,9,10,11,12-decahydro-7,14,16-trihydroxy-3-methyl-)

1H-2-Benzoxacyclotetradecin-1-one,3,4,5,6,7,8,9,10,11,12-decahydro-7,14,16-trihydroxy-3-methyl- 化学的及び物理的性質
名前と識別子
-
- 1H-2-Benzoxacyclotetradecin-1-one,3,4,5,6,7,8,9,10,11,12-decahydro-7,14,16-trihydroxy-3-methyl-
- 3,4,5,6,7,8,9,10,11,12-decahydro-7,14,16-trihydroxy-3-methyl-1H-2-benzoxacyclotetradecin-1-one
- Ralabol
- Ralgro
- Ralone
- Zearalanol
- Zearanol
- ZERANOL
- HMS3370F15
- FT-0639791
- 6-(6,10-Dihydroxyundecyl)-beta-resorcylic acid, mu-lactone
- SCHEMBL2602612
- NS00000193
- Frideron
- (3S,7X)-3,4,5,6,7,8,9,10,11,12-Decahydro-7,14,16-trihydroxy-3-methyl-1H-2-benzoxacyclotetradecin-1-one
- NCGC00184708-04
- Zeranol (4)
- alpha zearalanol
- HMS3370D21
- Zerano
- 6-(6,10-Dihydroxyundecyl)-.beta.-resorcylic acid, .mu.-lactone
- 1H-2-Benzoxacyclotetradecin-1-one, 3,4,5,6,7,8,9,10,11,12-decahydro-7,14,16-trihydroxy-3-methyl-
- AB01209732-04
- THFES(HM)
- Zeranol (USAN/INN)
- AKOS001029828
- AB01209732-01
- BDBM235684
- A-ZEARALANOL
- DWTTZBARDOXEAM-UHFFFAOYSA-N
- Xeranol
- 8,16,18-trihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-trien-2-one
- Ralabol (TN)
- P 1496
- DTXSID70860370
- (6X,10S)-6-(6,10-Dihydroxyundecyl)-.beta.-resorcylic acid .mu.-lactone
- Dihydroxyundecyl Resorcylic Acid Lactone
- Zeranol, BAN, INN, USAN
- 1H-2-Benzoxacyclotetradecin-1-one, 3,4,5,6,7,8,9,10,11,12-decahydro-7,14,16-trihydroxy-3-methyl-, (3S,7X)-
- 1H-2-Benzoxacyclotetradecin-1-one, 3,4,5,6,7,8,9,10,11,12-decahydro-7,14,16-trihydroxy-3-methyl-; Zeranol (racemic)
- 7,14,16-Trihydroxy-3-methyl-3,4,5,6,7,8,9,10,11,12-decahydro-1H-2-benzoxacyclotetradecin-1-one
- HMS3393F11
- 1H-2-Benzoxacyclotetradecin-1-one, 3,4,5,6,7,8,9,10,11,12-decahydro-7,14,16-trihydroxy-3-methyl-, (3S,7R)-(+)-
- RAC-ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUMDICHLORIDE
- Zeranol [USAN:INN:BAN]
- NCGC00184708-02
- 7,14,16-Trihydroxy-3-methyl-3,4,5,6,7,8,9,10,11,12-decahydro-1H-2-benzoxacyclotetradecin-1-one-, (3S-(3R*,7S*))-
- AC-14977
- 55331-29-8
-
- インチ: InChI=1S/C18H26O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h10-12,14,19-21H,2-9H2,1H3
- InChIKey: DWTTZBARDOXEAM-UHFFFAOYSA-N
- ほほえんだ: CC1CCCC(CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1)O
計算された属性
- せいみつぶんしりょう: 322.17800
- どういたいしつりょう: 322.178
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 23
- 回転可能化学結合数: 0
- 複雑さ: 372
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 87A^2
- 疎水性パラメータ計算基準値(XlogP): 4.3
じっけんとくせい
- ふってん: 576°C at 760 mmHg
- フラッシュポイント: 207.8°C
- 屈折率: 1.535
- PSA: 86.99000
- LogP: 3.29080
1H-2-Benzoxacyclotetradecin-1-one,3,4,5,6,7,8,9,10,11,12-decahydro-7,14,16-trihydroxy-3-methyl- セキュリティ情報
- WGKドイツ:3
- 危険カテゴリコード: 60-36/37/38
- セキュリティの説明: 53-36/37/39-45
- RTECS番号:DM2520000
-
危険物標識:
- ちょぞうじょうけん:−20°C
1H-2-Benzoxacyclotetradecin-1-one,3,4,5,6,7,8,9,10,11,12-decahydro-7,14,16-trihydroxy-3-methyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AG18074-10mg |
ZERANOL |
55331-29-8 | 10mg |
$1163.00 | 2024-04-19 |
1H-2-Benzoxacyclotetradecin-1-one,3,4,5,6,7,8,9,10,11,12-decahydro-7,14,16-trihydroxy-3-methyl- 関連文献
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Mika Tuomola,Kevin M. Cooper,Susanne Lahdenper?,G. Andrew Baxter,Christopher T. Elliott,D. Glenn Kennedy,Timo L?vgren Analyst 2002 127 83
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Luying Liu,Yanxia Ma,Xiaoting Zhang,Xixiang Yang,Xiaogang Hu Anal. Methods 2020 12 5852
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Jie Zhang,Wenfu Wu,Yifan Song,Ligang Hou,Tiezhu Li,Tianzhu Guan,Tiehua Zhang,Yongjun Wang Anal. Methods 2019 11 192
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Pieter J. van der Merwe,Jacobus W. Pieterse Analyst 1994 119 2651
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Michel Dubois,Xavier Taillieu,Yves Colemonts,Bernard Lansival,Philippe Delahaut,Jean De Graeve Analyst 1998 123 2611
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Mengqi Yin,Xiaofei Hu,Yaning Sun,Yunrui Xing,Shujun Chai,Guangxu Xing,Yanyan Yang,Man Teng,Qingmei Li,Yao Wang,Ruiguang Deng,Gaiping Zhang RSC Adv. 2020 10 20809
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Matías Regiart,Sirley V. Pereira,Viviana G. Spotorno,Franco A. Bertolino,Julio Raba Analyst 2014 139 4702
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Xiaodong Xue,Dong Wei,Rui Feng,Huan Wang,Qin Wei,Bin Du Anal. Methods 2013 5 4159
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Maurice J. Sauer,Stephen P. L. Anderson Analyst 1994 119 2553
1H-2-Benzoxacyclotetradecin-1-one,3,4,5,6,7,8,9,10,11,12-decahydro-7,14,16-trihydroxy-3-methyl-に関する追加情報
Introduction to 1H-2-Benzoxacyclotetradecin-1-one, 3,4,5,6,7,8,9,10,11,12-Decahydro-7,14,16-Trihydroxy-3-Methyl-
The compound with CAS No. 55331-29-8 is a highly complex organic molecule known as 1H-2-Benzoxacyclotetradecin-1-one. This compound belongs to the class of bicyclic ketones and is characterized by its unique structural features. The name itself suggests the presence of a benzene ring fused with a tetradecane system and a ketone group at position 1. The decahydro prefix indicates that the compound has ten hydrogen atoms in its structure. Additionally, the trihydroxy groups at positions 7, 14, and 16 add to its functional complexity.
Recent studies have highlighted the potential of benzoxacyclotetradecin derivatives in various fields of chemistry and pharmacology. For instance, researchers have explored the use of this compound as a precursor for synthesizing bioactive molecules with potential applications in drug discovery. The presence of multiple hydroxyl groups makes it an excellent candidate for further functionalization through oxidation or esterification reactions.
The synthesis of CAS No. 55331-29-8 involves a multi-step process that typically begins with the preparation of a suitable benzene derivative. The key steps include Friedel-Crafts alkylation to introduce the necessary substituents and subsequent cyclization reactions to form the tetradecane ring system. Advanced techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure and purity of the final product.
One of the most promising applications of this compound lies in its ability to act as a chiral catalyst in asymmetric synthesis. The chiral centers introduced by the hydroxyl groups at positions 7 and 14 play a crucial role in determining the stereochemical outcome of reactions involving this molecule. Recent research has demonstrated its effectiveness in catalyzing enantioselective aldol reactions, making it a valuable tool in organic synthesis.
In addition to its synthetic applications, benzoxacyclotetradecin derivatives have shown potential in materials science. The rigid structure of this compound makes it an ideal candidate for use in polymer synthesis and as a building block for advanced materials with tailored mechanical properties. Researchers are currently exploring its use in creating biodegradable polymers for sustainable packaging solutions.
The biological activity of CAS No. 55331-29-8 has also been a subject of interest among pharmacologists. Initial studies suggest that this compound exhibits moderate anti-inflammatory properties due to its ability to inhibit cyclooxygenase (COX) enzymes. Furthermore, its hydroxyl groups contribute to its antioxidant activity by neutralizing free radicals in biological systems.
From an environmental perspective, the synthesis and application of benzoxacyclotetradecin derivatives are being optimized to minimize their ecological footprint. Green chemistry principles are being integrated into their production processes to ensure sustainability and reduce waste generation.
In conclusion, CAS No. 55331-29-8, or benzoxacyclotetradecin derivatives, represents a versatile platform for advancing chemical research across multiple disciplines. Its unique structure and functional groups make it an invaluable asset in organic synthesis, pharmacology, and materials science.
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